molecular formula C12H25N3O B1607822 1-(3-Morpholin-4-ylpropyl)homopiperazine CAS No. 827614-50-6

1-(3-Morpholin-4-ylpropyl)homopiperazine

Cat. No.: B1607822
CAS No.: 827614-50-6
M. Wt: 227.35 g/mol
InChI Key: QSSZXFOYGIGJBX-UHFFFAOYSA-N
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Description

Overview of Homopiperazine (B121016) (1,4-Diazepane) Derivatives in Drug Design

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. auburn.edu The inclusion of a homopiperazine moiety in drug candidates can influence their potency, selectivity, and pharmacokinetic properties.

Derivatives of homopiperazine have been investigated for a range of therapeutic applications, including as antipsychotic agents. For instance, structure-activity relationship studies on homopiperazine analogs of haloperidol (B65202) have been conducted to explore their binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. One such analog, SYA 013, which features a homopiperazine ring, has shown affinity for D2, D3, D4, 5-HT1A, and 5-HT2A receptors, highlighting the potential of this scaffold in developing treatments for neuropsychiatric disorders. researchgate.net

Furthermore, the homologation of a piperazine (B1678402) ring to a homopiperazine ring has been shown to significantly improve affinity and selectivity for sigma(1) receptors in certain molecular contexts. nih.gov This demonstrates that the conformational flexibility of the seven-membered homopiperazine ring can be advantageous for achieving specific receptor interactions.

Overview of Morpholine (B109124) Derivatives in Pharmaceutical Development

The morpholine ring is another key building block in modern drug discovery, valued for its favorable physicochemical properties. It is a six-membered heterocycle containing both an amine and an ether functional group. The presence of the oxygen atom in the morpholine ring can enhance the aqueous solubility of a molecule, a desirable feature for drug candidates. Moreover, the morpholine moiety is relatively stable metabolically and can act as a hydrogen bond acceptor, contributing to a molecule's binding affinity with its biological target.

Morpholine derivatives have a broad spectrum of reported pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The morpholine scaffold is a component of several approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, which underscores its importance in pharmaceutical development. In the context of central nervous system (CNS) drug discovery, the morpholine ring's ability to modulate a compound's lipophilicity and permeability is particularly valuable for crossing the blood-brain barrier.

Rationale for Combining Homopiperazine and Morpholine Scaffolds in Compound Design

The homopiperazine portion of the molecule provides a flexible, basic nitrogenous scaffold that can engage in ionic interactions and hydrogen bonding with biological targets, such as G-protein coupled receptors or enzymes. Its larger ring size compared to piperazine offers different conformational possibilities, which can be exploited for enhanced receptor fit and selectivity. nih.gov

The morpholine moiety, on the other hand, can improve the pharmacokinetic properties of the compound. Its inclusion is often intended to increase water solubility, which can lead to better absorption and distribution. The morpholine ring can also serve as a terminal group that occupies a specific pocket in a receptor binding site, potentially increasing potency.

Current Research Landscape Pertaining to 1-(3-Morpholin-4-ylpropyl)homopiperazine

As of late 2025, the publicly available scientific literature and patent landscape show a notable scarcity of specific research focused on this compound. While its constituent parts, homopiperazine and morpholine, are extensively studied and featured in numerous medicinal chemistry programs, their specific combination in this particular arrangement has not been the subject of detailed published studies.

Chemical supply companies list the compound, indicating its availability for research purposes. However, dedicated studies detailing its synthesis, biological activity, and therapeutic potential are not readily found in peer-reviewed journals or patent filings.

For a compound like this compound, a typical research trajectory would involve:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound with high purity, followed by structural confirmation using techniques like NMR and mass spectrometry.

In Vitro Pharmacological Profiling: Screening the compound against a panel of biological targets (e.g., receptors, enzymes, ion channels) to identify its primary mechanism of action. This would involve binding assays and functional assays.

In Vitro ADME Studies: Evaluation of its absorption, distribution, metabolism, and excretion properties to assess its drug-like characteristics.

In Vivo Efficacy Studies: Testing the compound in animal models of disease to determine its therapeutic potential.

Given the pharmacological profiles of related compounds containing homopiperazine and morpholinopropyl moieties, it could be hypothesized that this compound might be investigated for its potential activity in the central nervous system or as an anticancer agent. However, without specific research data, this remains speculative. The lack of published information suggests that it may be a novel compound that has not yet been extensively explored, or that research on it has been conducted privately and not disclosed.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
CAS Number 260971-15-3

Note: Data is based on computational predictions and information from chemical catalogs.

Table 2: Overview of Scaffolds in this compound

ScaffoldStructureKey Features in Drug Design
Homopiperazine Privileged structure, interacts with various CNS targets, offers conformational flexibility. auburn.eduresearchgate.net
Morpholine Improves aqueous solubility, metabolically stable, acts as H-bond acceptor.

Compound Names Mentioned in this Article

this compound

Haloperidol

SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one)

Linezolid

Gefitinib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(1,4-diazepan-1-yl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-13-4-8-14(5-1)6-2-7-15-9-11-16-12-10-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZXFOYGIGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372112
Record name 1-(3-morpholin-4-ylpropyl)homopiperazine
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Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-50-6
Record name Hexahydro-1-[3-(4-morpholinyl)propyl]-1H-1,4-diazepine
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Record name 1-(3-morpholin-4-ylpropyl)homopiperazine
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Record name 827614-50-6
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(3-Morpholin-4-ylpropyl)homopiperazine

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bond linking the propyl chain to the homopiperazine (B121016) ring. This leads to two key synthons: the homopiperazine (1,4-diazepane) core and a 3-morpholin-4-ylpropyl electrophile. This disconnection is strategically sound as it allows for the separate synthesis of the two heterocyclic components, which can then be coupled in a final step.

Synthesis of the Homopiperazine (1,4-Diazepane) Core and its Precursors

The seven-membered 1,4-diazepane ring system, commonly known as homopiperazine, is a crucial component of the target molecule. Its synthesis can be achieved through various cyclization strategies.

Cyclization Reactions for Homopiperazine Scaffold Formation

Several methods have been developed for the construction of the homopiperazine ring. One common approach involves the reaction of ethylenediamine (B42938) with a 1,3-dihalopropane. To control the reaction and avoid polymerization, the amino groups of ethylenediamine are often protected, for instance, as their tert-butyloxycarbonyl (Boc) derivatives. The diprotected ethylenediamine can then be reacted with a 1,3-dihalopropane in the presence of a base to form the protected homopiperazine ring, which is subsequently deprotected. google.com

Another effective method is the reductive cyclization of N-(2-cyanoethyl)ethylenediamine. This reaction is typically carried out in the presence of a nickel-containing catalyst under a hydrogen atmosphere. google.com This process offers a direct route to the homopiperazine scaffold from a readily available precursor.

A further synthetic route involves the cyclodehydration of N-(2'-hydroxyethyl)-1,3-propanediamine, although this method may result in lower yields compared to others. google.com

Functionalization of the Homopiperazine Ring

For the synthesis of this compound, mono-N-functionalization of the homopiperazine ring is required. Due to the presence of two secondary amine groups, direct alkylation can lead to a mixture of mono- and di-substituted products, as well as potential quaternary ammonium (B1175870) salt formation. To achieve selective mono-alkylation, one of the nitrogen atoms is typically protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. researchgate.net

The synthesis of mono-Boc-homopiperazine provides a key intermediate where one nitrogen is available for alkylation while the other is protected. This allows for the controlled introduction of the 3-morpholin-4-ylpropyl side chain. Following the coupling reaction, the Boc group can be readily removed under acidic conditions to yield the final product. nih.gov

Synthesis of the 3-Morpholin-4-ylpropyl Side Chain and its Intermediates

The 3-morpholin-4-ylpropyl side chain is typically prepared as an electrophilic species, such as 4-(3-chloropropyl)morpholine, for subsequent coupling with the homopiperazine core. The synthesis of this intermediate is straightforward and involves the reaction of morpholine (B109124) with a suitable 1,3-dihalopropane, for example, 1-bromo-3-chloropropane. This reaction is generally performed in a solvent like toluene (B28343) under reflux conditions. chemicalbook.com

For alternative coupling strategies like amidation or reductive amination, other intermediates are necessary. 3-Morpholinopropanoic acid can be synthesized for amidation reactions and is commercially available as its hydrochloride salt. sigmaaldrich.com The corresponding aldehyde, 3-morpholinopropanal (B12511), would be required for reductive amination.

Coupling Strategies for this compound Synthesis

The final step in the synthesis of the target molecule is the coupling of the homopiperazine core with the 3-morpholin-4-ylpropyl side chain. Alkylation and amidation are two primary strategies for this transformation.

Alkylation and Amidation Approaches

Alkylation is the most direct approach, involving the reaction of homopiperazine (or its mono-protected form) with an alkylating agent like 4-(3-chloropropyl)morpholine. To ensure mono-substitution, it is advantageous to use mono-Boc-homopiperazine. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. researchgate.net After the alkylation is complete, the Boc protecting group is removed by treatment with an acid to afford this compound.

Amidation , followed by reduction, presents an alternative route. This would involve coupling homopiperazine with 3-morpholinopropanoic acid. The amidation reaction is typically facilitated by a coupling agent, such as a carbodiimide, to form an amide bond. The resulting amide can then be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride to yield the final product. This two-step sequence provides an alternative to direct alkylation.

The following table summarizes a selection of synthetic methods for key intermediates:

ProductReactantsReagents and ConditionsYield (%)Reference
N,N'-di-Boc-homopiperazine N,N'-di-Boc-ethylenediamine, 1,3-dihalopropaneSodium alcoholate, solventHigh google.com
Homopiperazine N-(2-cyanoethyl)ethylenediamineNickel catalyst, H₂, pressure32.4 google.com
4-(3-Chloropropyl)morpholine Morpholine, 1-bromo-3-chloropropaneToluene, reflux96 chemicalbook.com
Mono-Boc-piperazine Piperazine (B1678402), di-tert-butyl dicarbonateDichloromethane (B109758)Not specified researchgate.net

The following table outlines the key coupling strategies:

StrategyHomopiperazine DerivativeSide Chain DerivativeKey Reaction
Alkylation Mono-Boc-homopiperazine4-(3-Chloropropyl)morpholineNucleophilic substitution
Amidation/Reduction Homopiperazine3-Morpholinopropanoic acidAmide coupling followed by reduction

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a direct pathway to couple a carbonyl compound with an amine. In the context of synthesizing this compound, this strategy typically involves the reaction of homopiperazine with 3-morpholinopropanal. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the desired tertiary amine.

A common and effective approach involves the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. nih.gov This reagent is favored for its mildness and selectivity for iminium ions over other carbonyl functionalities, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM) at room temperature. nih.govnih.gov Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion. nih.gov

The general synthetic scheme can be depicted as the reaction between homopiperazine and 3-morpholinopropanal in the presence of a reducing agent. To control selectivity and minimize the formation of the N,N'-disubstituted by-product, it is common to use an excess of the amine reactant when synthesizing monosubstituted piperazine derivatives. mdpi.com

The precursor, 3-morpholinopropanal, can be synthesized from N-(3-aminopropyl)morpholine. N-(3-aminopropyl)morpholine itself is prepared via the reaction of morpholine and acrylonitrile, followed by hydrogenation of the resulting 3-morpholinopropionitrile. google.com

Table 1: Representative Conditions for Reductive Amination

ReactantsReducing AgentSolventTemperatureReaction TimeTypical YieldReference(s)
Homopiperazine, 3-MorpholinopropanalSodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature12-24 hGood nih.gov
Piperazine derivative, AldehydeSodium triacetoxyborohydrideDichloromethaneRoom Temperature2 hGood nih.gov
N-ethylpiperazine, 6-bromonicotinaldehydeSodium triacetoxyborohydrideNot specifiedNot specifiedNot specifiedHigh mdpi.com

Note: The yields are described qualitatively as "good" or "high" based on general outcomes for analogous reactions reported in the literature.

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its analogs are critical steps to ensure the final product's purity. Given the basic nature of the amine functional groups, a combination of extraction, chromatography, and crystallization techniques are commonly employed.

Following the synthesis, a standard work-up procedure involves quenching the reaction and performing a liquid-liquid extraction. The reaction mixture is often treated with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid and to ensure the amine product is in its free base form. google.com The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure. beilstein-journals.org

For further purification, several methods can be utilized:

Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially to separate the desired product from non-volatile impurities. google.com

Column Chromatography: This is a widely used technique for purifying amine compounds. Silica (B1680970) gel is a common stationary phase, often used with a solvent system containing a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate). beilstein-journals.orgcsic.es To prevent the streaking of basic amines on the acidic silica gel, a small amount of a tertiary amine like triethylamine (B128534) is often added to the eluent. chemrxiv.org Automated column chromatography systems can also be employed for efficient separation. beilstein-journals.org

Recrystallization: If the final compound is a solid, recrystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor. acs.org The hydrochloride salt of the amine can also be prepared and recrystallized. google.com

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). beilstein-journals.orgcsic.esnih.gov

Table 2: Common Purification Techniques for Amine Derivatives

TechniqueDescriptionTypical ApplicationReference(s)
Liquid-Liquid ExtractionSeparation of the product from the aqueous phase into an organic solvent after basification.Initial work-up of the reaction mixture. google.combeilstein-journals.org
Column ChromatographySeparation based on differential adsorption of components on a stationary phase (e.g., silica gel) using a mobile phase. Addition of triethylamine can improve separation.Purification of crude product from starting materials and by-products. beilstein-journals.orgcsic.eschemrxiv.org
RecrystallizationPurification of solid compounds by dissolving in a hot solvent and allowing crystals to form upon cooling.Final purification step for solid products or their salts. acs.org
Distillation (Vacuum)Separation of liquid components based on differences in boiling points under reduced pressure.Purification of liquid amine products. google.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together the atomic connectivity and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the structural confirmation of 1-(3-Morpholin-4-ylpropyl)homopiperazine.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shift (δ, in ppm) would indicate the electronic environment of the protons, and the splitting patterns (singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, thus helping to establish the connectivity of the propyl chain and its attachment to the morpholine (B109124) and homopiperazine (B121016) rings.

¹³C NMR: A carbon-13 NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of these peaks would help to identify the types of carbon atoms (e.g., those in the morpholine ring, the homopiperazine ring, and the propyl chain).

A hypothetical ¹H NMR data table is presented below to illustrate the expected regions for the proton signals.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Homopiperazine N-H1.5 - 3.0Broad Singlet
Homopiperazine & Morpholine Ring Protons2.2 - 3.8Multiplets
Propyl Chain Protons (-CH₂-)1.6 - 2.8Multiplets

This table is illustrative and based on typical chemical shifts for similar structures; it does not represent experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C12H25N3O), the exact mass would be determined using a high-resolution mass spectrometer (HRMS).

Upon ionization, the molecule would form a molecular ion [M+H]⁺. The fragmentation of this ion in the mass spectrometer (MS/MS) would likely occur at the weaker bonds, such as the C-N bonds of the propyl linker, leading to characteristic fragment ions corresponding to the morpholine and homopiperazine ring structures.

A table of expected mass spectrometric data is shown below.

Analysis Type Parameter Expected Value
Molecular Formula-C12H25N3O
Molecular WeightMonoisotopic Mass227.1998 g/mol
High-Resolution MS[M+H]⁺m/z 228.2073
Key Fragment Ion 1[M - Morpholinopropyl]⁺m/z 99.0917
Key Fragment Ion 2[M - Homopiperazine]⁺m/z 128.1070

This table contains theoretical values calculated from the molecular formula and predicted fragmentation; it does not represent experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for C-H, C-N, C-O, and N-H bonds.

Key expected IR absorption bands are outlined in the following table.

Functional Group Bond Expected Absorption Range (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (broad)
AlkaneC-H Stretch2850 - 3000
AmineC-N Stretch1000 - 1250
EtherC-O Stretch1070 - 1150

This table is illustrative and based on standard IR absorption frequencies; it does not represent experimental data.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a non-volatile compound like this compound. A reversed-phase HPLC method would typically be developed. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

A hypothetical set of HPLC conditions is provided below.

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C

This table represents a typical starting point for method development and does not reflect validated experimental conditions.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule with the complexity of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide critical information regarding its purity, and in metabolic studies, can help in the identification of related substances. The successful GC analysis of such compounds is highly dependent on the experimental conditions, including the type of column, temperature programming, and detector used.

While specific, detailed research findings on the GC analysis of this compound are not widely available in published literature, general methodologies for similar piperazine (B1678402) and morpholine derivatives can be considered. For instance, studies on designer piperazine drugs often utilize GC-MS for identification in complex matrices. The separation of regioisomers of related compounds has been achieved using mid-polarity capillary columns, highlighting the importance of stationary phase selection.

A hypothetical GC-MS analysis for this compound would likely involve a high-temperature program on a capillary column with a non-polar or mid-polarity stationary phase to accommodate its molecular weight and functional groups.

Table 1: Hypothetical Gas Chromatography Parameters for Analysis of this compound

ParameterValue
Instrument Gas Chromatograph-Mass Spectrometer (GC-MS)
Column Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm)
Stationary Phase 5% Phenyl Polysiloxane
Injector Temperature 280 °C
Oven Program Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Detector Mass Spectrometer
Expected Retention Time Dependent on exact conditions, but estimated in the mid-to-late region of the chromatogram

This table represents a theoretical set of parameters for the analysis of the target compound, based on general principles of gas chromatography for similar molecules. Actual experimental data is not publicly available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a compound in its solid state. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within a crystal lattice. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles, as well as the conformations of the morpholine and homopiperazine rings.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been deposited in public crystallographic databases. However, the crystallographic analysis of other morpholine and piperazine derivatives provides insight into the expected structural features. For example, studies on other morpholine-containing compounds often show the morpholine ring adopting a stable chair conformation. Similarly, crystal structures of piperazine derivatives reveal details about intermolecular interactions that stabilize the crystal packing.

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Chemical Formula C12H25N3O
Molecular Weight 227.35 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Key Structural Features - Morpholine ring likely in a chair conformation- Homopiperazine ring in a flexible conformation- Propyl linker connecting the two heterocyclic moieties

This table is predictive in nature, as no experimental X-ray crystallographic data for this compound is currently published. The molecular formula and weight are known chemical properties.

The successful application of these advanced analytical techniques is crucial for the comprehensive characterization of this compound, ensuring its identity and purity for any subsequent research applications.

Biological Activities and Pharmacological Investigations

Neuropharmacological Activities

Comprehensive searches of pharmacological and medicinal chemistry databases yielded no specific studies on the neuropharmacological activities of 1-(3-Morpholin-4-ylpropyl)homopiperazine. While the morpholine (B109124) and piperazine (B1678402) moieties are present in many neuroactive compounds, the specific combination and linkage in this particular molecule have not been the subject of published neuropharmacological investigation.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

No research articles or datasets were found that describe the modulation of N-Methyl-D-Aspartate (NMDA) receptors by this compound. There is no available information on its potential agonist, antagonist, or modulatory effects on any of the NMDA receptor subunits.

Ligand Binding and Functional Assays for Sigma Receptors (σ1R, σ2R)

There are no published ligand binding or functional assay data for this compound with respect to either the sigma-1 (σ1R) or sigma-2 (σ2R) receptors. Its affinity, selectivity, and functional activity at these receptors remain uncharacterized in the scientific literature.

Interaction with Histamine (B1213489) H3 Receptors

Scientific literature lacks any information regarding the interaction of this compound with histamine H3 receptors. Consequently, no data on its binding affinity or its potential agonist or antagonist properties at this receptor are available.

Acetylcholinesterase (AChE) Enzyme Inhibition Studies

No studies were identified that have investigated the potential for this compound to inhibit the acetylcholinesterase (AChE) enzyme. Therefore, its IC50 value and mechanism of any potential inhibition are unknown.

Potential in Disorders of the Central Nervous System

Given the absence of any preclinical neuropharmacological data, the potential of this compound in the treatment of central nervous system (CNS) disorders has not been explored or suggested in the available scientific literature.

Antineoplastic and Antiproliferative Activities

There is no published research detailing any antineoplastic or antiproliferative activities of this compound. Its effects on cancer cell lines, potential mechanisms of action, and any in vivo antitumor efficacy have not been reported.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the chemical compound This compound that addresses the biological and pharmacological activities outlined in your request.

Studies detailing this specific compound's in vitro cytotoxicity against cancer cell lines such as HeLa, SKBR3, or MIA PaCa-2, its mechanisms of cancer cell growth inhibition, its potential to inhibit protein kinases like the PI3K/AKT/mTOR pathway, or its interactions with DNA have not been published.

Similarly, there is no available information regarding its potential anti-inflammatory or analgesic properties, including any assessments of its effects on inflammatory pathways in vitro or its activity in in vivo models of nociception.

While the individual moieties of the compound, such as morpholine and piperazine/homopiperazine (B121016), are common in medicinally active molecules with a wide range of biological effects, including anticancer and anti-inflammatory activities, the specific combination and arrangement in this compound has not been characterized in the literature according to the requested parameters.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the absence of published research on this particular compound.

Antimicrobial and Antifungal Efficacy

The morpholine and piperazine rings are integral components of many synthetic compounds with significant antimicrobial and antifungal properties. preprints.orgnih.gov

Research into novel piperazine and morpholine derivatives has demonstrated their potential as effective antimicrobial agents against a range of bacterial strains. preprints.org One study on newly synthesized morpholine derivatives, which were not explicitly identified as this compound, showed significant inhibitory action. For instance, one morpholine derivative exhibited a broad spectrum of activity, inhibiting 82.83% of tested bacterial strains with inhibition zones ranging from 16 to 31 mm. preprints.org Another derivative demonstrated high inhibitory activity against 79.3% of the tested bacterial strains, with inhibition zones between 17 and 26 mm. preprints.org The minimum inhibitory concentrations (MICs) for some of these derivatives were as low as 3.125 mg/ml for sensitive strains. preprints.org

Similarly, piperazine derivatives have been shown to possess significant antibacterial activity. N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have demonstrated notable activity against Gram-negative bacteria, particularly E. coli. mdpi.com The antifungal activity of these specific piperazine derivatives was found to be weak. mdpi.com However, other piperazine propanol derivatives have been identified as potent inhibitors of fungal 1,3-beta-D-glucan synthase, a key component of the fungal cell wall, exhibiting in vitro activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov

Compound ClassMicroorganismActivity MeasureResultReference
Morpholine DerivativeVarious BacteriaInhibition Zone16-31 mm preprints.org
Morpholine DerivativeVarious BacteriaMIC3.125 mg/ml preprints.org
N,N′-disubstituted PiperazineE. coliAntibacterial ActivitySignificant mdpi.com
Piperazine Propanol DerivativeCandida albicansAntifungal ActivityPotent nih.gov
Piperazine Propanol DerivativeAspergillus fumigatusAntifungal ActivityPotent nih.gov

The piperazine moiety has a long-standing history in medicine as an anthelmintic agent. wikipedia.org Its derivatives are known to act by paralyzing parasites, which facilitates their expulsion from the host's body. wikipedia.org The mechanism of action is believed to involve the blockade of acetylcholine at the myoneural junction, mediated by agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor. wikipedia.org

Numerous studies have explored the anthelmintic potential of various piperazine derivatives. For example, benzimidazole derivatives incorporating a piperazine skeleton have shown promising activity. mdpi.com In one study, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and tested for anthelmintic activity against Trichinella spiralis. nih.gov Another study on newer piperazine derivatives demonstrated moderate to good anthelmintic activity against the earthworm species Phaeritima posthuma. researchgate.net

Hypocholesterolemic and Hypolipidemic Effects

Several novel morpholine derivatives have been investigated for their ability to lower cholesterol and lipid levels. One study focused on 2-biphenylyl morpholine derivatives, which were found to possess both antioxidant and hypocholesterolemic properties. nih.gov The most active compound in this series, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, significantly decreased total cholesterol, low-density lipoprotein (LDL), and triglycerides in hyperlipidemic rats. nih.gov Specifically, at a dose of 28 micromol/kg, it lowered total cholesterol by 54%, LDL by 51%, and triglycerides by 49%. nih.gov

Similarly, a series of thiomorpholine (B91149) derivatives, which are structurally related to morpholine compounds, have demonstrated potent hypocholesterolemic and hypolipidemic activity. nih.gov The most effective compound in this group reduced triglycerides, total cholesterol, and LDL levels in hyperlipidemic rats by 80%, 78%, and 76%, respectively. nih.gov These findings suggest that the morpholine scaffold is a promising starting point for the development of new antiatherogenic agents. nih.govnih.gov

CompoundParameterReduction (%)Reference
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-olTotal Cholesterol54 nih.gov
LDL51 nih.gov
Triglycerides49 nih.gov
Thiomorpholine Derivative (most active)Triglycerides80 nih.gov
Total Cholesterol78 nih.gov
LDL76 nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant, Immunomodulatory)

Derivatives containing the morpholine and piperazine scaffolds have been explored for a variety of other biological activities, including anticonvulsant and potential immunomodulatory effects.

In the realm of anticonvulsant activity, a study on new hybrid compounds incorporating a pyrrolidine-2,5-dione ring system demonstrated the efficacy of a derivative containing a 3-morpholinopropyl group. Specifically, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed significant anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure tests in mice. nih.gov This suggests that the morpholinopropyl moiety may contribute to anticonvulsant properties.

While direct evidence for the immunomodulatory activity of this compound is lacking, the broader classes of morpholine and piperazine derivatives have been associated with various biological effects that could imply immunomodulatory potential. However, specific studies focusing on this aspect for closely related structures were not identified in the current search.

Mechanism of Action Elucidation

Receptor Binding Profiles and Ligand-Target Interactions

There is no specific data available in the scientific literature detailing the receptor binding profile of 1-(3-Morpholin-4-ylpropyl)homopiperazine. Studies that would identify its affinity for various receptors (e.g., GPCRs, ion channels) and characterize the nature of the ligand-target interactions have not been published.

Enzyme Inhibition Kinetics and Specificity

Information regarding the enzyme inhibition kinetics and specificity of this compound is not present in the reviewed literature. There are no published studies that have determined its inhibitory constants, such as Ki or IC50 values, against any specific enzymes.

Cellular Pathway Modulation

The effects of this compound on cellular pathways have not been documented. Research into its potential to modulate specific signaling cascades, such as the Hippo, Wnt, or MAPK pathways, has not been reported. mdpi.com

Molecular Dynamics Simulations and Binding Site Analysis

No molecular dynamics simulations or binding site analyses for this compound have been published. Such computational studies, which are crucial for understanding the dynamic behavior of a ligand within the binding pocket of a target protein, are not available for this compound. nih.govnih.govmdpi.com

Conformational Flexibility and Receptor Recognition

While the conformational analysis of simpler, related structures like 1-(2-pyrimidinyl)piperazine derivatives has been conducted to understand their structure-activity relationships, similar studies on this compound are absent from the literature. nih.gov The analysis of its conformational flexibility and how different conformers are recognized by biological receptors has not been a subject of published research.

Structure Activity Relationship Sar Studies

Impact of the Homopiperazine (B121016) Ring System on Biological Activity

The homopiperazine ring, a seven-membered diazacycloalkane, is a key structural feature that distinguishes this compound from its more common six-membered piperazine (B1678402) analogs. This one-carbon ring expansion has significant consequences for the molecule's conformational flexibility and its ability to interact with receptor binding sites.

The larger ring size of homopiperazine provides greater conformational freedom compared to the more rigid chair/boat conformations of piperazine. This flexibility can allow for an optimal spatial arrangement of substituents to fit into binding pockets that may not accommodate a piperazine scaffold as effectively. Research on analogs has shown that this modification can profoundly impact receptor affinity and selectivity. For instance, in studies of compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, the replacement of a piperidine (B6355638) ring with a homopiperazine moiety has been explored to modulate receptor binding profiles. nih.gov The compound SYA 013, a homopiperazine analog of the antipsychotic drug haloperidol (B65202), demonstrates high affinity for dopamine D4 receptors, a characteristic attributed in part to the homopiperazine scaffold. nih.gov

The basic nitrogen atoms of the homopiperazine ring are crucial for forming salt bridges or hydrogen bonds with acidic residues (like aspartic acid) in receptor binding sites, a common interaction for aminergic G-protein-coupled receptors (GPCRs). chemrxiv.orgnih.gov The specific pKa values and the distance between the two nitrogen atoms in the homopiperazine ring influence the binding geometry and strength.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for Homopiperazine vs. Piperidine Analogs

CompoundCore Ring SystemDopamine D2 Affinity (Ki, nM)Dopamine D4 Affinity (Ki, nM)Serotonin 5-HT2A Affinity (Ki, nM)Reference
SYA 013Homopiperazine43.36.623.3 nih.gov
HaloperidolPiperidine1.25.319 nih.gov

This table illustrates how the change from a piperidine ring (in Haloperidol) to a homopiperazine ring (in its analog SYA 013) alters binding affinities for key CNS receptors. Although D2 affinity is reduced, high D4 affinity is maintained.

Role of the Morpholine (B109124) Moiety in Target Affinity and Selectivity

The morpholine moiety is a prevalent feature in many CNS-active drugs, valued for its ability to improve physicochemical and pharmacokinetic properties. nih.govnih.gov In the context of 1-(3-Morpholin-4-ylpropyl)homopiperazine, the morpholine ring serves multiple functions.

Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein target. nih.gov For example, in inhibitors of the PI3K/mTOR pathway, a morpholine oxygen has been shown to interact with a key valine residue in the ATP-binding site. nih.gov Furthermore, the entire ring, being relatively electron-deficient, can participate in favorable hydrophobic interactions. nih.gov

Table 2: Influence of Morpholine Moiety on Biological Properties

Compound SeriesObservationAttributed Function of MorpholineReference
(4-aminobutyn-1-yl)benzylaminesSubstitution of piperidine with morpholine improved potency and CNS druggability.Improved pharmacokinetic profile and brain permeability. nih.gov
Celastrol DerivativesPiperazine-containing derivatives showed better activity than morpholine-containing ones.Indicates target-specific preference for a nitrogen atom over an oxygen atom as a hydrogen bond acceptor. nih.gov
Cholinesterase InhibitorsThe morpholine moiety was incorporated to improve brain exposure due to its lower structural weight.Bioisosteric replacement for larger groups to enhance CNS penetration. mdpi.com

This table highlights the versatile roles of the morpholine moiety, which can enhance CNS penetration or participate in specific receptor interactions, with its benefit being highly dependent on the specific biological target.

Influence of the Propyl Linker on Pharmacological Profile

The three-carbon alkyl chain, or propyl linker, that connects the homopiperazine and morpholine rings is not merely a spacer. Its length and flexibility are critical for the compound's pharmacological activity. This linker dictates the spatial orientation of the two heterocyclic rings relative to each other, allowing them to simultaneously engage with different subsites within a larger binding pocket.

Studies on various classes of receptor ligands have demonstrated that a linker of two to four carbons is often optimal for achieving high affinity. A propyl linker frequently provides the ideal distance to bridge key interaction points. For example, in a series of dopamine D4 receptor ligands, shortening the linker from a three-carbon chain to a two-carbon chain was found to be detrimental to receptor affinity. mdpi.com Conversely, altering the linker length from a propyl to an ethyl or butyl chain in other compound series sometimes has little impact, suggesting that for some targets, the precise length is less critical than the presence of a flexible chain. nih.gov This highlights that the "optimal" linker length is highly dependent on the specific topology of the target receptor. The flexibility of the propyl chain allows the molecule to adopt various conformations, increasing the probability of a successful binding event.

Table 3: Effect of Linker Length on Biological Activity

Compound SeriesLinker LengthObserved ActivityReference
cjoc42 (B1192522) DerivativesEthyl (2-carbon)Did not improve anti-proliferative activity. nih.gov
Propyl (3-carbon)Baseline activity. nih.gov
Butyl (4-carbon)Did not significantly impact anti-proliferative activity. nih.gov
Dopamine D4 LigandsPropyl (3-carbon)High D4R affinity. mdpi.com
Ethyl (2-carbon)Lower D4R affinity. mdpi.com

This table shows that the influence of the linker length is context-dependent. While critical for D4 receptor affinity, it had minimal impact on the anti-proliferative activity of cjoc42 derivatives.

Effects of Substitutions on the Homopiperazine and Morpholine Rings

Modifying the core structure of this compound through substitution on either heterocyclic ring is a key strategy for optimizing its pharmacological profile.

Substitutions on the Homopiperazine Ring: The most common site for substitution is the second nitrogen atom (N-1) of the homopiperazine ring. Attaching different aryl groups at this position can dramatically alter receptor selectivity and affinity. For instance, in the SYA 013 series, a 4-chlorophenyl group at this position was integral to its binding profile at dopamine and serotonin receptors. nih.gov Replacing this aryl substituent with an alicyclic group, such as a cyclohexyl, can lead to a complete loss of affinity for these receptors, demonstrating the necessity of an aromatic system for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) in the receptor pocket. nih.gov

Substitutions on the Morpholine Ring: While the parent morpholine ring is often used unsubstituted, adding substituents can be a strategy to enhance selectivity or improve metabolic stability. For example, introducing a methyl group at the C-3 position or creating a bridged morpholine (e.g., a 3,5-ethylene bridge) has been used to develop selective mTOR kinase inhibitors. nih.govacs.org These substitutions can decrease lipophilicity and create a more defined three-dimensional shape, potentially improving both selectivity and CNS penetration by altering the polar surface area. nih.govacs.org

Table 4: Effects of Ring Substitutions on Activity and Selectivity

Parent ScaffoldRing ModifiedSubstitutionEffectReference
ArylpiperazinePiperazineReplacement of aryl group with cyclohexyl groupLoss of affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov
mTOR InhibitorsMorpholineIntroduction of a bridged ethylene (B1197577) moietyIncreased selectivity for mTOR over PI3K; decreased lipophilicity. nih.govacs.org
Indole (B1671886) DerivativesMorpholineIntroduction of a methoxy (B1213986) group on the indole coreSwitched activity from agonist to antagonist at the CB2 receptor. nih.gov

This table demonstrates how specific substitutions on the heterocyclic rings can fine-tune pharmacological activity, from abolishing it entirely to switching its functional effect.

Development of Lead Structures and Analog Design Strategies

The SAR data derived from this compound and related compounds provide a roadmap for the design of new therapeutic agents. The core scaffold itself, combining a terminal morpholine, a propyl linker, and a homopiperazine ring, represents a valuable starting point for developing ligands for aminergic GPCRs.

Key design strategies include:

Bioisosteric Replacement: This involves substituting one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. Examples include:

Replacing the homopiperazine ring with other cyclic amines (e.g., piperidine, piperazine) to fine-tune receptor fit and selectivity. nih.govelsevier.com

Substituting the morpholine moiety with thiomorpholine (B91149) or N-methylpiperazine to modulate hydrogen bonding capacity and lipophilicity.

Replacing aryl groups on the homopiperazine with different substituted aromatic or heteroaromatic rings (e.g., benzothiazole) to explore new interactions within the binding pocket. nih.gov

Conformational Constraint: Introducing rigidity into the structure, such as by using bridged morpholines or incorporating double bonds into the linker, can lock the molecule into a more bioactive conformation. nih.govacs.org This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Scaffold Hopping: The entire this compound structure can serve as a template. The spatial arrangement of its key pharmacophoric features (the two basic nitrogens, the morpholine oxygen, and potential aromatic substituents) can be mimicked using entirely different chemical backbones to discover novel lead compounds.

Through these rational design approaches, analogs of this compound can be systematically developed to optimize interactions with a desired biological target, paving the way for new and improved CNS therapies.

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Evaluation Beyond Initial Screening

No specific in vitro pharmacological data for 1-(3-Morpholin-4-ylpropyl)homopiperazine beyond basic cataloging is publicly accessible. Research into related compounds containing piperazine (B1678402) and morpholine (B109124) rings shows a wide range of biological activities, including interactions with various receptors and enzymes. acs.orgnih.govnih.govnih.gov However, without direct experimental evaluation, the specific pharmacological profile of this compound remains uncharacterized.

In Vivo Behavioral Studies in Animal Models of Disease

Comprehensive searches of scientific literature did not yield any in vivo behavioral studies for this compound in established animal models of disease.

Neuroprotective Effects in Models of Neurotoxicity

There are no published studies specifically investigating the neuroprotective effects of this compound in models of neurotoxicity. While other compounds with similar structural components have been explored for neuroprotective properties, data for this particular molecule is absent. mdpi.comnih.govnih.gov

Efficacy in Models of Pain and Inflammation

Specific data on the efficacy of this compound in animal models of pain and inflammation is not available in the current body of scientific literature. Although various piperazine derivatives have been investigated for analgesic and anti-inflammatory potential, the specific activity of this compound has not been reported. nih.govnih.govnih.gov

Antiepileptic Activity in Seizure Models

There is no direct evidence or published research on the antiepileptic activity of this compound in preclinical seizure models. Studies on other 1,4-substituted piperazine derivatives have shown some anticonvulsant activity, but these findings cannot be directly extrapolated to the compound without specific testing. researchgate.netuj.edu.plnih.govnih.govmdpi.com

Toxicokinetics: Systemic Exposure Assessment in Non-Clinical Studies

Information regarding the toxicokinetics of this compound is not available in published literature.

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins is a determining factor in its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. For arylpiperazine derivatives, to which this compound is structurally related, plasma protein binding can be variable.

In preclinical studies involving a related arylpiperazine derivative, 1-[4-(4-fluorophenyl) piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl) propane (B168953) hydrochloride (CDRI-93/478), both in vitro and in vivo experiments in rats demonstrated low protein binding of less than 40%. nih.gov This binding was found to be independent of the substrate concentration across a range of 1 to 16 µg/mL. nih.gov Such low protein binding suggests a higher fraction of the unbound drug is available to exert its pharmacological effects and to be cleared from the body.

While direct plasma protein binding data for this compound is not extensively available in public literature, the data from structurally similar compounds provides a preliminary indication of its likely behavior. The morpholine and homopiperazine (B121016) moieties are generally considered to impart hydrophilicity, which may contribute to lower plasma protein binding.

Table 1: Plasma Protein Binding Characteristics of a Related Arylpiperazine Derivative

Compound Species Method Binding (%) Concentration Dependence

Safety Pharmacology and Early Toxicity Assessments

Safety pharmacology studies are essential for identifying potential adverse effects of a new chemical entity on major physiological systems before clinical trials. nih.gov These studies, guided by international regulations such as the ICH S7A and S7B guidelines, form a core part of the preclinical safety evaluation. nih.gov

Acute Toxicity Studies in Relevant Species

For instance, studies on the related compound 4-aminopyridine (B3432731) in 41 different animal species showed it to be highly toxic, with most LD50 values below 10 mg/kg. usda.gov In mammals, the oral LD50 for 4-aminopyridine was 3.7 mg/kg in dogs and 20 mg/kg in rats. usda.gov In contrast, a casein hydrolysate containing antihypertensive peptides was found to have no adverse effects or mortality in rats at a single oral gavage dose of 2000 mg/kg. nih.gov

Specific acute toxicity data for this compound is not readily found in published literature. However, based on its structural components, a thorough evaluation in relevant species would be a critical step in its preclinical development.

Repeat-Dose Toxicity Studies and Systemic Exposure Monitoring

Repeat-dose toxicity studies are conducted to evaluate the effects of a compound following prolonged administration. These studies are crucial for identifying potential cumulative toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).

A 4-week repeated-dose oral toxicity study of a casein hydrolysate in rats at a daily dose of 1000 mg/kg resulted in no adverse events or mortality. nih.gov Similarly, a 4-week GLP toxicity study of the oncolytic ECHO-7 virus Rigvir in rats found the compound to be well-tolerated at the highest dose tested, with the NOAEL determined to be 2x10^7 TCID50. nih.gov

For this compound, repeat-dose toxicity studies would be necessary to characterize its safety profile upon chronic exposure. Systemic exposure monitoring during these studies would be essential to correlate any observed toxicity with the concentration of the compound in the bloodstream.

Genotoxicity and Carcinogenicity Considerations

Genotoxicity assays are performed to assess the potential of a compound to damage DNA, which can lead to mutations and cancer. The carcinogenic potential of some piperazine derivatives, particularly nitrosopiperazines, has been documented. For example, 1-nitroso-3,5-dimethylpiperazine (B1222767) and 1-nitroso-3,4,5-trimethylpiperazine induced a high incidence of lymphomas and leukemias in rats. nih.govresearchgate.net Furthermore, 1-nitroso-4-methylpiperazine has been shown to be a potent genotoxic and carcinogenic agent in the nasal cavity of rats following inhalation. nih.gov

It is important to note that these findings are for nitrosated derivatives, and the genotoxic and carcinogenic potential of this compound would depend on its own metabolic profile and its potential to form genotoxic metabolites. The presence of the morpholine ring is also a consideration, as morpholine itself has been the subject of extensive toxicological evaluation. A standard battery of genotoxicity tests, including an Ames test, a chromosome aberration test, and an in vivo micronucleus test, would be required to assess the genotoxic risk of this compound.

Cardiotoxicity (e.g., hERG affinity)

Assessment of cardiovascular safety, particularly the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical component of preclinical safety evaluation. nih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias. nih.gov

Many drugs, including some antipsychotics with piperazine or piperidine (B6355638) moieties, have been shown to have an affinity for the hERG channel. nih.gov A study comparing the hERG channel affinities of several antipsychotic drugs found that some, like sertindole (B1681639) and pimozide, had little selectivity for their target receptors relative to their hERG channel affinity, which likely contributes to their observed QT prolongation effects. nih.gov

The potential for this compound to cause cardiotoxicity would need to be thoroughly investigated, starting with an in vitro hERG affinity assay. The results of such an assay would provide an initial indication of the risk of QT prolongation and would guide further cardiovascular safety studies.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-[4-(4-fluorophenyl) piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl) propane hydrochloride (CDRI-93/478)
4-aminopyridine
1-nitroso-3,5-dimethylpiperazine
1-nitroso-3,4,5-trimethylpiperazine
1-nitroso-4-methylpiperazine
Sertindole
Pimozide
Morpholine

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Given the structural motifs within 1-(3-Morpholin-4-ylpropyl)homopiperazine, potential biological targets include sigma (σ) receptors, histamine (B1213489) receptors, and dopamine (B1211576) receptors. nih.govnih.govmdpi.com Research on related piperazine (B1678402) and homopiperazine (B121016) derivatives has shown significant affinity for these receptor families. nih.govmdpi.comacs.org For instance, the replacement of a piperazine ring with a homopiperazine has been shown to be well-tolerated at the dopamine transporter (DAT) and can modulate affinity for sigma-2 (σ2R) receptors. mdpi.comnih.gov

Docking studies on analogous compounds reveal that binding is often governed by a combination of hydrogen bonds and hydrophobic or π-stacking interactions with key amino acid residues in the receptor's active site. nih.govnih.gov For σ1 receptors, interactions with residues like Glu172 and Tyr206 are often critical, while for σ2 receptors, interactions with Asp29 and Tyr150 can be determinant. mdpi.comnih.gov

Table 1: Predicted Ligand-Receptor Interactions for Analogous Scaffolds

Receptor TargetKey Interacting Residues (from Analog Studies)Type of InteractionReference Compound Example
Sigma-1 (σ1R) Glu172, Tyr103, Leu105Hydrogen Bond, π-Alkyl1-Benzyl-4-(3-(1H-indol-3-yl)propyl)piperazine
Sigma-2 (σ2R) Asp29, Tyr150, ILE24Hydrogen Bond, π-π StackingBenzimidazolone-diazacycloalkane analogs
Histamine H3 (H3R) Asp114, Tyr115, Glu206Ionic, Hydrogen Bond, π-π StackingVarious piperidine (B6355638)/piperazine derivatives
Dopamine D4 (D4R) Asp110, Phe344, Ser196Ionic, π-π Stacking, Hydrogen Bond2,4-disubstituted morpholines

This table illustrates typical interactions observed in studies of compounds structurally related to this compound.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, predicting its movement and conformational changes over time. This technique complements molecular docking by assessing the stability of the predicted binding pose and the persistence of key interactions.

For compounds containing morpholine (B109124) and piperazine rings, MD simulations have been used to confirm the stability of docking poses within receptor active sites. nih.govnih.gov Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. Stable complexes are typically characterized by low RMSD values (e.g., 1-3 Å) over the simulation period. nih.gov Furthermore, MD simulations can track the percentage of time that specific interactions, like hydrogen bonds, are maintained, confirming their importance for binding affinity. mdpi.comnih.gov Studies on σ2R ligands with a diazacycloalkane core showed that stable interactions with key residues were maintained for over 80% of the simulation time for high-affinity compounds. mdpi.com

Table 2: Illustrative MD Simulation Parameters for a Ligand-Receptor Complex

Simulation ParameterTypical Value (from Analog Studies)Interpretation
Simulation Time 100-200 nsSufficient time to assess stability of the complex.
Ligand RMSD < 2.5 ÅIndicates the ligand remains stably bound in the pocket.
Protein RMSD < 3.0 ÅShows the overall protein structure is not destabilized by ligand binding.
Key H-Bond Occupancy > 80%Confirms that crucial hydrogen bonds are persistent and stable.

This table presents typical data obtained from MD simulations of ligands similar to this compound, based on published findings. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a compound's reactivity, stability, and intermolecular interactions.

The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov Other calculated parameters include ionization potential (energy required to remove an electron), electron affinity (energy released when an electron is added), electronegativity, and global hardness. These descriptors help characterize whether a molecule is likely to act as an electron donor or acceptor in biological interactions. nih.gov While specific DFT studies on this compound are not available, analyses of similar heterocyclic compounds provide insight into the expected values.

Table 3: Representative Quantum Chemical Descriptors

Electronic PropertyDefinitionTypical Significance
HOMO Energy Energy of the highest occupied molecular orbitalRelates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (IP) The minimum energy required to remove an electron.A high IP suggests stability against oxidation.
Electron Affinity (EA) The energy change when an electron is added.A high EA suggests a good electron acceptor.
Global Hardness (η) Resistance to change in electron distribution.A higher value indicates lower reactivity.

This table defines key electronic properties determined through quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structures of a group of compounds with their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and highlight which structural features are most important for potency.

A 3D-QSAR study performed on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands successfully identified key structural regions influencing affinity. nih.gov The model revealed that steric and electrostatic fields around the aromatic rings and the aliphatic amine (part of the morpholine system) were critical for biological activity. nih.gov For a compound like this compound, a QSAR model would likely identify the morpholine ring, the homopiperazine ring, and the propyl linker as important regions for optimization. The model could quantify how modifications to these areas (e.g., adding substituents or changing linker length) would be predicted to affect receptor affinity.

Table 4: Key Components of a Hypothetical QSAR Model

Model ComponentDescriptionRelevance to this compound
Training Set A diverse set of structurally related compounds with known biological activities.Would include analogs with variations in the piperazine/homopiperazine ring, linker, and terminal group.
Molecular Descriptors Numerical values representing steric, electronic, or hydrophobic properties.Would quantify the size of the homopiperazine ring and the electronic nature of the morpholine oxygen.
Statistical Method Algorithm (e.g., Partial Least Squares) to create a correlation equation.Relates the descriptors to the observed biological activity (e.g., binding affinity Ki).
Model Validation Statistical tests (e.g., cross-validation, external test set) to ensure predictive power.Confirms the model's ability to accurately predict the activity of new compounds.

This table outlines the essential elements required to build a predictive QSAR model for this class of compounds. nih.govmdpi.compreprints.org

In Silico ADMETox Prediction for Drug-Likeness and Safety Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. researchgate.net It uses computational models to forecast the pharmacokinetic and safety properties of a compound, helping to identify candidates with favorable drug-like characteristics before resource-intensive lab work begins. researchgate.net

Properties like molecular weight, lipophilicity (logP), and polar surface area (TPSA) are used to evaluate compliance with guidelines like Lipinski's Rule of Five and Veber's rule, which predict oral bioavailability. nih.govnih.gov Models also predict absorption rates (e.g., Caco-2 cell permeability), distribution in the body (e.g., blood-brain barrier penetration, plasma protein binding), potential for metabolism by cytochrome P450 (CYP) enzymes, and various toxicity endpoints. researchgate.netmdpi.com For this compound, predictions would suggest good absorption and solubility, with potential interactions with key metabolic enzymes that would require experimental verification.

Table 5: Predicted ADMET Profile for this compound

Property CategoryParameterPredicted Value/ClassificationInterpretation
Physicochemical Molecular Weight~255.4 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity)~1.5 - 2.5Optimal range for solubility and permeability
TPSA (Polar Surface Area)~36.9 ŲSuggests good potential for oral bioavailability (<140 Ų)
H-Bond Donors1Compliant with Lipinski's Rule (≤5)
H-Bond Acceptors3Compliant with Lipinski's Rule (≤10)
Absorption Caco-2 PermeabilityModerate to HighLikely well-absorbed from the intestine.
P-glycoprotein SubstrateLikely NoLow probability of being removed by efflux pumps.
Distribution Blood-Brain Barrier (BBB)Likely BBB PermeableMay have central nervous system effects.
Plasma Protein BindingModerateExpected to circulate partially free in the bloodstream.
Metabolism CYP2D6/CYP3A4 InhibitorPossible InhibitorPotential for drug-drug interactions.
Toxicity hERG InhibitionLow ProbabilityLow risk of cardiac toxicity.
Mutagenicity (AMES)Predicted Non-mutagenicLow risk of being carcinogenic.

This table is a compilation of predicted properties based on the structure of this compound using standard in silico ADMET models. researchgate.netnih.govmdpi.com

Therapeutic Potential and Future Directions

Elucidating Clinical Relevance of Preclinical Findings for 1-(3-Morpholin-4-ylpropyl)homopiperazine

The journey from a promising preclinical compound to a clinically relevant therapeutic is fraught with challenges. For a molecule like this compound, the initial step involves robust preclinical studies to establish a foundational biological activity profile. The clinical relevance of these early findings hinges on several factors. A critical aspect is the validation of its molecular target and a clear understanding of its biochemical interactions. nih.gov Preclinical models, typically involving cell cultures and animal studies, are essential to provide initial proof-of-concept. For instance, in alcoholism research, animal models that demonstrate excessive alcohol self-administration or stress-induced relapse are used to test the efficacy of new compounds. nih.gov The successful translation of these findings requires that the observed effects in animal models are predictive of human disease states.

Furthermore, identifying biomarkers is crucial for bridging the gap between preclinical and clinical phases. nih.gov For central nervous system (CNS) disorders, this could involve imaging techniques or fluid biomarkers that correlate with target engagement or therapeutic response. Genetic variations in patient populations can also influence drug efficacy, as seen with the CRF1 receptor in alcohol use disorders, highlighting the need to consider patient heterogeneity early in the development process. nih.govnih.gov The ultimate goal of preclinical work is to build a comprehensive data package that informs the design of small, controlled proof-of-concept clinical trials, which are the gateway to larger-scale human studies. nih.gov

Potential Applications in Treating Neurological and Psychiatric Disorders

The morpholine (B109124) and piperazine (B1678402) scaffolds are integral to many CNS-active drugs, valued for their ability to modulate physicochemical properties and improve permeability across the blood-brain barrier (BBB). nih.gov Derivatives of these heterocycles have shown potential in treating a range of neurological and psychiatric conditions, including mood disorders, pain, and neurodegenerative diseases. nih.gov

The sigma-1 (σ1) receptor, a chaperone protein that modulates multiple neurotransmitter systems, is a key target for potential therapies for neuropsychiatric and neurodegenerative disorders. nih.gov Piperazine and piperidine (B6355638) derivatives have been developed as high-affinity σ1 receptor antagonists, which have shown promising antinociceptive (pain-relieving) activity in preclinical models. nih.govacs.org Similarly, ligands targeting the dopamine (B1211576) D4 receptor have been synthesized from morpholine and 1,4-oxazepane (B1358080) derivatives, with the aim of developing antipsychotics that lack the extrapyramidal side effects common to older medications. nih.gov The structural elements of this compound suggest it could be investigated for similar activities, potentially acting on these or other CNS targets like the histamine (B1213489) H3 receptor, which is also implicated in pain and neurodegenerative diseases. nih.gov

Recent research also points to the role of the corticotropin-releasing factor (CRF) system in alcohol addiction, where chronic alcohol use leads to its upregulation. nih.gov Novel, orally available CRF1 antagonists incorporating a morpholine moiety have demonstrated efficacy in preclinical models of alcohol dependence, blocking excessive self-administration and stress-induced relapse. nih.gov This suggests a potential avenue of investigation for this compound in the context of substance use disorders.

Prospects as a Novel Anticancer Agent

The development of more effective and less toxic anticancer drugs remains a critical need in oncology. nih.gov DNA is a primary target for many cytotoxic agents that either damage it directly or interfere with its synthesis. nih.gov Heterocyclic compounds containing piperazine, morpholine, and homopiperazine (B121016) rings are prominent in the search for new anticancer therapies. researchgate.netnih.govresearchgate.net

Derivatives of these scaffolds have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including lung, colon, breast, and renal cancers, as well as leukemia and melanoma. nih.govnih.govnih.gov For example, a series of novel 1-benzhydryl-4-(substituted)-1,4-diazepane (homopiperazine) derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing good activity against a B-cell leukemic cell line. researchgate.net

The proposed mechanisms of action for these compounds are diverse. Some, like certain benzimidazolylquinoxalines, are thought to form strong complexes with DNA, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov Others may act by inhibiting key enzymes involved in cancer cell proliferation. For instance, piperazine-linked quinolinequinones were found to inhibit cell proliferation, induce oxidative stress, and cause cell cycle arrest in renal cancer cells, with molecular docking studies suggesting an interaction with the cell division cycle 25A (CDC25A) phosphatase. nih.gov Additionally, derivatives of 1,3,5-triazine (B166579) functionalized with morpholine have shown potent cytotoxic activity against colorectal cancer cell lines, outperforming the standard chemotherapy drug 5-fluorouracil (B62378) in some cases. mdpi.com These findings support the investigation of this compound as a potential anticancer agent, leveraging these established mechanisms.

Table 1: Anticancer Activity of Related Heterocyclic Compounds
Compound ClassCancer Type / Cell LineObserved EffectReference
Homopiperazine (1,4-Diazepane) DerivativesB-cell leukemia (Reh)Good cytotoxic activity (IC50 = 18 µM for one derivative) researchgate.net
2-(Benzimidazol-2-yl)quinoxalines with PiperazineLung adenocarcinoma (A549)Highly selective cytotoxic effect, S-phase cell cycle arrest, mitochondrial apoptosis nih.gov
Vindoline-Piperazine ConjugatesBreast cancer (MDA-MB-468), Non-small cell lung cancer (HOP-92)Significant antiproliferative effects (Low µM GI50 values) nih.gov
Piperazine-linked QuinolinequinonesRenal cancer (ACHN)Inhibited cell proliferation, induced oxidative stress, cell cycle arrest nih.gov
Morpholine-functionalized 1,3,5-TriazinesColorectal cancer (SW480)Superior antiproliferative activity (IC₅₀ = 5.85 µM) compared to 5-fluorouracil mdpi.com

Role in Addressing Inflammatory and Infectious Diseases

The rise of antimicrobial resistance is a global health threat, creating an urgent need for new antibacterial drugs. nih.govijcmas.com Pharmaceutical research has increasingly focused on synthesizing new pharmacophores from piperazine and morpholine cores to overcome this challenge. nih.gov

Recent studies have demonstrated that newly synthesized morpholine and piperazine derivatives possess broad-spectrum antimicrobial activity against numerous Gram-positive and Gram-negative bacteria. nih.govpreprints.org For example, certain morpholine derivatives exhibited high inhibitory action against 82.8% of bacterial strains tested, while some piperazine derivatives were effective against all tested strains. preprints.org The inhibitory effect is linked to the specific chemical structure of the derivatives, suggesting that these scaffolds can be tuned to enhance antimicrobial potency. nih.govpreprints.org

In addition to antimicrobial properties, piperazine derivatives have also been investigated for their anti-inflammatory effects. One study on a novel piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed that it reduced pain and inflammation in animal models. nih.gov The compound was found to decrease the migration of inflammatory cells and reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, morpholinopyrimidine derivatives have been designed as anti-inflammatory agents, with molecular docking studies indicating a strong affinity for inflammatory enzymes like iNOS and COX-2. nih.gov Given these precedents, this compound could be a candidate for development as a novel antimicrobial or anti-inflammatory agent.

Table 2: Antimicrobial Activity of Novel Morpholine and Piperazine Derivatives
Compound ClassActivity SpectrumKey FindingsReference
Morpholine DerivativesBroad-spectrum antibacterialHigh inhibitory action against 82.8% of tested bacterial strains. preprints.org
Piperazine DerivativesBroad-spectrum antibacterialOne derivative showed high inhibitory activity against all tested bacterial strains. preprints.org
Piperazine Derivatives (RL-308)Gram-positive and Gram-negativePotent activity against Shigella flexineri (MIC of 2µg/ml) and MRSA (MIC of 16µg/ml). ijcmas.com
Piperazine-Thiadiazole ConjugatesGram-negative (esp. E. coli)Showed higher activity against E. coli than the reference drug gentamycin. mdpi.com

Strategies for Further Optimizing Potency, Selectivity, and Safety Profile

The optimization of a lead compound like this compound is a critical step in drug development. The goal is to enhance its therapeutic efficacy (potency), minimize off-target effects (selectivity), and ensure an acceptable safety profile. Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the three core components of the molecule—the morpholine ring, the propyl linker, and the homopiperazine ring—researchers can identify which structural features are crucial for biological activity.

For example, in the development of dopamine D4 receptor ligands, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis was used to understand how chemical structure relates to biological activity. nih.gov This computational approach helped identify key regions around the molecule's aromatic rings and the aliphatic amine of the morpholine system that are important for receptor affinity. nih.gov Similar in silico methods, including molecular docking, can be applied to this compound to predict its interactions with various biological targets and guide synthetic modifications. nih.govnih.gov

Strategies for optimization might include:

Modification of the Homopiperazine Ring: Introducing different substituents on the second nitrogen of the homopiperazine ring could significantly alter potency and selectivity, as seen in anticancer homopiperazine derivatives. researchgate.net

Alterations to the Morpholine Moiety: Introducing substituents on the morpholine ring has been used to develop selective mTOR kinase inhibitors with improved brain penetration. nih.gov

Varying the Linker: The length and flexibility of the propyl linker can be modified to optimize the spatial orientation of the morpholine and homopiperazine pharmacophores for better target engagement.

The synthesis of new analogs based on these strategies is essential for building a library of related compounds, which can then be screened to identify candidates with improved profiles. researchgate.net

Challenges and Opportunities in Drug Development for this compound and Related Analogs

The development pathway for any new chemical entity is marked by significant challenges and opportunities. A major hurdle, particularly for CNS-targeted drugs, is ensuring the molecule can effectively cross the blood-brain barrier. nih.govnih.gov The physicochemical properties of this compound, such as its size, lipophilicity, and polar surface area, would need to be carefully balanced to achieve adequate brain penetration. nih.gov

General challenges in drug development include the high cost, long timelines, and high rate of failure in clinical trials. nih.gov A lack of predictive validity in animal models, insufficient knowledge of disease mechanisms, and patient heterogeneity all contribute to these failures. nih.gov For a new compound, establishing a clear therapeutic window—where the drug is effective without causing unacceptable toxicity—is paramount. nih.gov

Despite these challenges, there are considerable opportunities. The structural motifs within this compound are associated with a wide range of biological activities, opening up multiple therapeutic avenues for exploration, from oncology to neuropharmacology and infectious diseases. researchgate.netnih.govnih.gov The development of dual-acting ligands, such as compounds that target both histamine H3 and sigma-1 receptors, represents an innovative approach that could offer improved efficacy in complex conditions like chronic pain. nih.gov Furthermore, advancements in synthetic chemistry, including the use of green and efficient protocols like microwave-assisted and ultrasound-assisted methods, can make the production of new analogs more sustainable and scalable. mdpi.com Overcoming the hurdles of drug development will require robust preclinical validation, the use of predictive biomarkers, and strategic collaboration between academic and industrial researchers. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.